

# Application Notes: Lab-Scale Synthesis and Purification of 2-[2-(Dimethylamino)ethoxy]ethanol

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## Compound of Interest

**Compound Name:** 2-(2-Dimethylamino-ethylamino)-ethanol

**Cat. No.:** B1268181

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## Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine, is a polyfunctional organic compound featuring tertiary amine, ether, and hydroxyl groups.<sup>[1]</sup> This structure allows it to act as a weak base and makes it a versatile intermediate in various chemical syntheses.<sup>[1]</sup> Its applications include use as a catalyst, particularly for polyurethanes, an intermediate for surfactants and corrosion inhibitors, a component in adhesives and plasticizers, and as a potential agent for carbon dioxide absorption.<sup>[1]</sup> These diverse applications necessitate reliable and well-documented protocols for its synthesis and purification to ensure high purity for research and development purposes.

This document provides detailed protocols for the lab-scale synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol via reductive amination and its subsequent purification by fractional vacuum distillation.

## Physicochemical and Safety Data

A summary of the key physical properties and safety information for 2-[2-(Dimethylamino)ethoxy]ethanol is presented below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	133.19 g/mol	[2][3]
CAS Number	1704-62-7	[1]
Appearance	Colorless to yellowish liquid	
Boiling Point	95 °C at 15 mmHg	[2]
Density	0.954 g/mL at 25 °C	[2]
Refractive Index (n <sup>20</sup> /D)	1.442	[1]
Safety Hazards	Corrosive, Irritant	[1][3]

## Experimental Protocols

### Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol from diethylene glycolamine using the Eschweiler–Clarke reaction.

Materials and Equipment:

- Diethylene glycolamine (0.6 mol)
- Paraformaldehyde (1.2 mol)
- Formic acid (88%, 1.2 mol)
- 250 mL three-necked round-bottom flask
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle with temperature controller
- Condenser
- Dropping funnel

- Distillation apparatus for workup

**Procedure:**

- Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a condenser, and a dropping funnel.
- Reagent Addition: Charge the flask with 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde.
- Initial Stirring: Stir the mixture for 30 minutes at room temperature.
- Formic Acid Addition: Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the stirred mixture via the dropping funnel.
- Reaction: Heat the reaction mixture to a temperature of 100-110°C and maintain this temperature for 1 hour.
- Initial Workup: Upon completion, cool the reaction mixture. A preliminary distillation under reduced pressure can be performed to remove some volatile impurities before final purification.<sup>[2]</sup> The resulting crude product will contain 2-[2-(Dimethylamino)ethoxy]ethanol along with impurities.<sup>[2]</sup>

**Alternative Synthesis Route:** An alternative industrial method involves the reaction of dimethylamine with ethylene oxide.<sup>[1]</sup> This process, known as ethoxylation, is typically performed in a high-pressure autoclave reactor under an inert atmosphere at elevated temperatures (e.g., 120-180°C).<sup>[4]</sup>

## Protocol 2: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for obtaining high-purity 2-[2-(Dimethylamino)ethoxy]ethanol, due to its relatively high boiling point.

**Materials and Equipment:**

- Crude 2-[2-(Dimethylamino)ethoxy]ethanol

- Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
- Vacuum pump and pressure gauge
- Heating mantle with stirrer
- Cold trap (recommended)

Procedure:

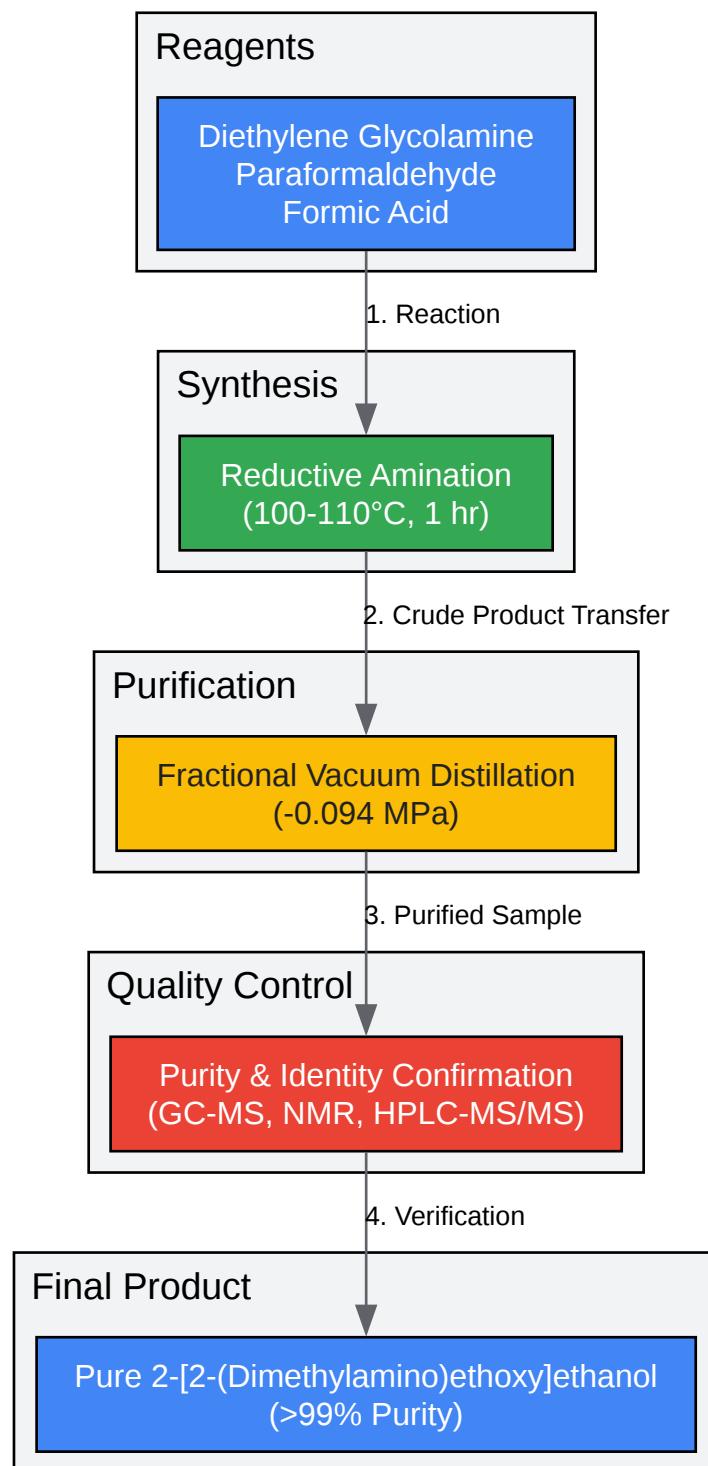
- Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.
- Charging the Flask: Transfer the crude reaction solution to a distillation flask of appropriate size (e.g., 500 mL).
- Applying Vacuum: Connect the apparatus to a vacuum pump and carefully reduce the pressure to approximately -0.094 MPa (equivalent to ~45 mmHg).
- Heating and Fractionation: Gently heat the distillation flask.
  - Collect and discard any initial low-boiling fractions. An initial fraction may be collected at around 62°C, which contains byproducts.[\[2\]](#)
  - Carefully monitor the temperature at the head of the column. The target product, 2-[2-(Dimethylamino)ethoxy]ethanol, will distill at approximately 121°C at this pressure.[\[2\]](#)
- Product Collection: Collect the fraction that distills at a stable 121°C. This procedure can yield the final product with a purity of up to 99.9%.[\[2\]](#)
- Shutdown: Once the product fraction has been collected, cool the system to room temperature before releasing the vacuum.

Quantitative Synthesis & Purification Data

Parameter	Value	Notes
Initial Purity (Crude)	~90.0%	Post-reaction, pre-distillation. <a href="#">[2]</a>
Distillation Pressure	-0.094 MPa	<a href="#">[2]</a>
Product Boiling Point	121 °C	Under the specified reduced pressure. <a href="#">[2]</a>
Final Purity (Post-Distillation)	99.9%	<a href="#">[2]</a>
Overall Yield	96.5%	<a href="#">[2]</a>

## Workflow and Characterization

The overall process from synthesis to purified product can be visualized as a sequential workflow. Final product identity and purity should be confirmed using standard analytical techniques.



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Caption: Workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

### Analytical Characterization:

- Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) can be used to assess the purity of the final product.[5]
- Structural Confirmation: Nuclear Magnetic Resonance (<sup>1</sup>H NMR and <sup>13</sup>C NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.[6]
- Physical Constants: Measurement of the boiling point and refractive index can serve as a quick confirmation of purity, comparing the values to literature data.[2]

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